4-(3-Fluoropyridine-4-carbonyl)morpholine
Description
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-7-12-2-1-8(9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZMFYIMKHCMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoropyridine-4-carbonyl)morpholine typically involves the following steps:
Fluorination of Pyridine:
Attachment of Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where morpholine displaces a leaving group (e.g., halogen) on the pyridine ring.
Formation of Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods: Industrial production of 4-(3-Fluoropyridine-4-carbonyl)morpholine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of (3-Fluoropyridin-4-yl)-morpholin-4-ylmethanol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug discovery.
Medicine:
Drug Development: Due to its unique structure, 4-(3-Fluoropyridine-4-carbonyl)morpholine can serve as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry:
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridine-4-carbonyl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and morpholine group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function . Additionally, the compound may interact with cellular pathways, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)
- Structure : Morpholine linked to a phenyl-substituted thiazole ring.
- Key Differences : Replaces the pyridine-carbonyl group with a thiazole ring. The absence of fluorine and the carbonyl bridge reduces electronic polarization compared to the target compound.
- Activity : Reported to interact with androgen receptors (AR) in prostate cancer studies .
(b) VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Morpholine connected to a brominated imidazole-thiazole system.
- Key Differences : Bromine atoms (bulky, lipophilic) instead of fluorine; thiazole-imidazole core alters steric and electronic properties.
- Synthesis Note: A structural correction was reported for this compound, emphasizing the importance of regiochemistry in halogenated imidazoles .
(c) 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile
- Structure: Morpholine-carbonyl group attached to a phenylamino-pyrimidine-thiazole scaffold.
- The methylamino group enhances solubility but reduces aromatic electron deficiency compared to fluoropyridine .
(d) 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
- Structure : Morpholine linked via carbonyl to a pyrrolopyridine core with chloro-aniline substituents.
- The chloro substituent provides moderate electron-withdrawing effects, though less pronounced than fluorine .
Physicochemical and Pharmacokinetic Properties
Notes:
- Fluorine in the target compound lowers logP compared to brominated analogs (e.g., VPC-14449), improving aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
